molecular formula C12H9FN4 B2968582 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine CAS No. 1335299-39-2

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B2968582
CAS No.: 1335299-39-2
M. Wt: 228.23
InChI Key: DAHLOBWNOWKEOX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound with a molecular formula of C12H9FN4. It is characterized by the presence of an imidazo[1,2-A]pyrimidine core substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 4-fluoroaniline with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine is unique due to the combination of the imidazo[1,2-A]pyrimidine core with a fluorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLOBWNOWKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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